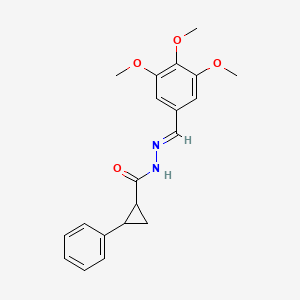![molecular formula C15H13N3O2S B5341508 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5341508.png)
5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide, also known as MIPT, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. MIPT is a member of the isoxazole family of compounds and has been shown to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Wirkmechanismus
The exact mechanism of action of 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA receptor. This means that it enhances the activity of the receptor in the presence of GABA, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of unique biochemical and physiological effects. In addition to its ability to modulate the activity of the GABA receptor, this compound has been shown to increase the release of dopamine and serotonin in the brain, leading to a potential role in the treatment of mood disorders. This compound has also been shown to have analgesic effects, making it a potential tool for the development of new pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide in lab experiments is its high affinity for the GABA receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide. One area of interest is the development of new drugs for the treatment of mood disorders, based on the ability of this compound to increase the release of dopamine and serotonin in the brain. Another potential direction is the study of the role of this compound in pain management, which could lead to the development of new analgesic medications. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of biological processes.
Synthesemethoden
5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide can be synthesized using a variety of methods, but the most common involves the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with isoxazole-3-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methyl iodide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide has been used in a variety of scientific research applications, including the study of GABA receptors and the development of new drugs for the treatment of neurological disorders. This compound has been shown to bind to the GABA receptor with high affinity, making it a valuable tool for studying the role of this receptor in various biological processes.
Eigenschaften
IUPAC Name |
5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-7-13(18-20-10)14(19)16-8-12-9-21-15(17-12)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGACOFJBZHMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5341427.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-(4-phenyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5341432.png)
![5-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5341438.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5341446.png)
![N-(tert-butyl)-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5341452.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5341457.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethylpropanamide](/img/structure/B5341458.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]methionine](/img/structure/B5341461.png)


![2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5341476.png)
![N-cyclohexyl-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5341478.png)

![dimethyl 5-{[ethoxy(oxo)acetyl]amino}isophthalate](/img/structure/B5341505.png)